molecular formula C24H28N4O3 B2696992 (6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705104-03-5

(6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2696992
CAS RN: 1705104-03-5
M. Wt: 420.513
InChI Key: YAEHDAOGVGDGCA-UHFFFAOYSA-N
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Description

(6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality (6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonists for Clinical Development

Compounds with specific receptor antagonistic properties have been identified for their potential in clinical development, particularly in the prevention and treatment of osteoporosis. For instance, a compound with the ability to selectively antagonize the alpha(v)beta(3) receptor demonstrated significant efficacy in in vivo models of bone turnover, highlighting its potential for clinical applications in bone health (Hutchinson et al., 2003).

Insecticidal Activity

The synthesis of 1,3,4-oxadiazoles derived from specific pyridine compounds has shown potential insecticidal activity. These synthesized compounds demonstrate the broader applicability of pyridine derivatives in developing new insecticidal agents, showcasing the versatility of these chemical structures in pest management solutions (Holla et al., 2004).

Antiproliferative Activity

Research on novel heterocyclic compounds, such as those involving piperidin and oxadiazole groups, has explored their antiproliferative activities. Structural characterization and analysis, including Hirshfeld surface analysis, have been utilized to understand the interactions and stability of these molecules, which could inform their potential in anticancer applications (Prasad et al., 2018).

TRPV4 Antagonists for Pain Treatment

Derivatives of compounds featuring aminopyridin and piperazinyl methanone groups have been identified as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds have demonstrated analgesic effects in models of mechanical hyperalgesia, indicating their potential for developing pain management therapies (Tsuno et al., 2017).

Antimicrobial Activity

The synthesis of new pyridine derivatives, including oxadiazole and methanone groups, has been investigated for their antimicrobial properties. These studies aim to expand the arsenal of antimicrobial agents by exploring the biological activities of novel synthetic compounds, which could lead to the development of new treatments for bacterial and fungal infections (Patel et al., 2011).

properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16(2)30-21-11-10-19(14-25-21)24(29)28-12-6-8-18(15-28)13-22-26-23(27-31-22)20-9-5-4-7-17(20)3/h4-5,7,9-11,14,16,18H,6,8,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEHDAOGVGDGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.